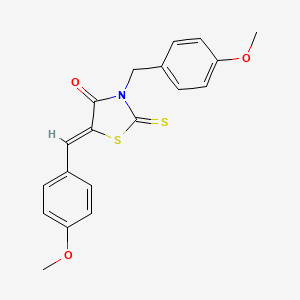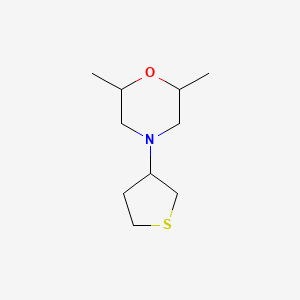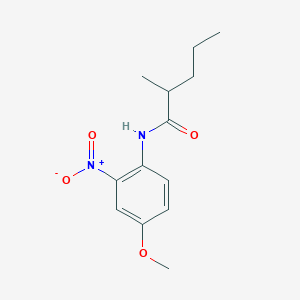
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a white crystalline powder that is soluble in organic solvents and is commonly used in biochemical and physiological studies.
作用機序
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is a prodrug that is converted into its active form by enzymatic hydrolysis. The active form of N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is 4-methoxy-2-nitrophenol, which is a potent inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine, resulting in increased nerve transmission.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of carboxylesterases and esterases, which are enzymes involved in drug metabolism. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. Inhibition of acetylcholinesterase can lead to a range of physiological effects, including muscle weakness, respiratory distress, and even death.
実験室実験の利点と制限
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is also relatively inexpensive and readily available. However, N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has some limitations as well. It is a prodrug that requires enzymatic hydrolysis to become active, which can complicate experimental design. Additionally, N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been shown to have some non-specific effects, which can make interpretation of experimental results challenging.
将来の方向性
There are several potential future directions for research involving N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide. One area of interest is the development of biosensors for the detection of environmental pollutants. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been shown to be an effective substrate for biosensors, and further research in this area could lead to the development of more sensitive and selective biosensors. Another area of interest is the development of new drugs based on the structure of N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide. The inhibition of acetylcholinesterase by N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide suggests that it may be a useful starting point for the development of new drugs for the treatment of neurological disorders. Finally, further research is needed to better understand the biochemical and physiological effects of N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide, particularly with regard to its non-specific effects. This could lead to a better understanding of the mechanisms underlying its activity and help to improve experimental design.
合成法
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide can be synthesized using various methods, such as the reaction of 4-methoxy-2-nitroaniline with 2-methylpentanoyl chloride in the presence of a base. Another method involves the reaction of 4-methoxy-2-nitrophenol with 2-methylpentanoyl chloride in the presence of a base. The resulting product is then purified by recrystallization.
科学的研究の応用
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been extensively used in scientific research, particularly in the field of biochemistry. It is commonly used as a substrate for enzymes such as carboxylesterases and esterases. N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide is also used in the study of drug metabolism and toxicity. It is an important tool for evaluating the activity of enzymes involved in drug metabolism and identifying potential drug interactions. Additionally, N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide has been used in the development of biosensors and in the detection of environmental pollutants.
特性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-5-9(2)13(16)14-11-7-6-10(19-3)8-12(11)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXCKTIHRKNJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4977109.png)
![allyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4977113.png)
![3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B4977115.png)
![5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977119.png)
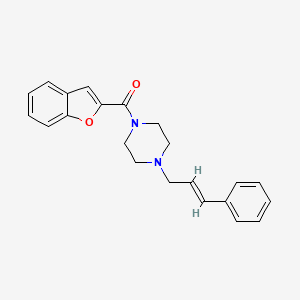
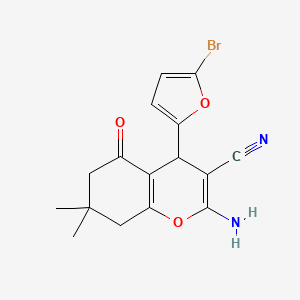
![3-(2-propyn-1-yl)-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4977129.png)
![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
